Lipophilicity: tert-Butyl vs Unsubstituted Scaffold
2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide exhibits a calculated octanol-water partition coefficient (cLogP) approximately 1.1 log units higher than the unsubstituted parent compound N′-hydroxyoxolane-3-carboximidamide [1]. This increased lipophilicity is directly attributable to the hydrophobic tert-butyl substituent [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 0.7 |
| Comparator Or Baseline | N′-hydroxyoxolane-3-carboximidamide (CAS 1251417-85-2); cLogP ≈ -0.4 |
| Quantified Difference | ΔcLogP ≈ +1.1 |
| Conditions | Calculated using ChemAxon/MarvinSuite consensus model; predicted values |
Why This Matters
A LogP difference of +1.1 translates to approximately 12-fold higher predicted lipid bilayer permeability, which may significantly alter cellular uptake profiles in cell-based assays—making compound selection non-trivial for reproducible biology.
- [1] Chemicalize (ChemAxon). Calculated LogP values for 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide and N′-hydroxyoxolane-3-carboximidamide. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. View Source
